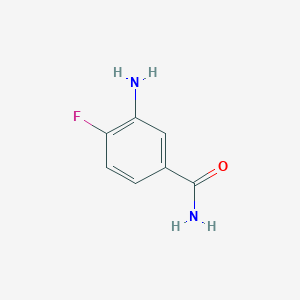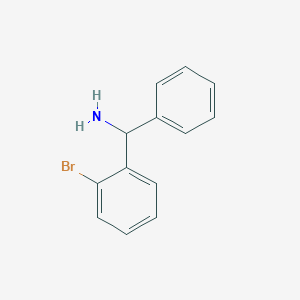
3-(aminomethyl)-N-methylbenzenesulfonamide
Übersicht
Beschreibung
3-(aminomethyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Uses
Anti-HIV Activity : Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized as potential anti-HIV agents. These compounds displayed promising anti-HIV-1 activity, exemplified by one derivative showing an effective concentration (EC50) value of 15 μM and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).
Spectroscopic and Structural Studies : Molecular structure, vibrational wavenumbers, NMR chemical shifts, and UV–vis electronic absorption wavelengths of related sulfonamide molecules have been studied. These studies aid in understanding the structural geometry and electronic properties of these compounds (Alaşalvar et al., 2018).
Antibacterial and Anti-Inflammatory Properties : Synthesis of sulfonamides bearing 1,4-benzodioxin ring showed potential antibacterial properties and therapeutic relevance for inflammatory ailments. The synthesized compounds demonstrated good inhibitory activity against various bacterial strains (Abbasi et al., 2017).
Coordination Geometry Control in Chemistry : The strong intermolecular hydrogen bonding between amine and sulfonamide units influences coordination geometries in metal complexes. This insight is significant for designing metal complexes with specific properties (White et al., 1999).
DNA Binding and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies are crucial for the development of new anticancer drugs (González-Álvarez et al., 2013).
Synthesis and Anticancer Property : The synthesis of certain sulfonamide derivatives has shown unexpected results, leading to novel compounds with potential anticancer properties (Zhang & Shi-jie, 2010).
Treatment of Diabetes : Derivatives of N-(3-amino-4-methylbenzenesulfonyl)-N-cyclohexylurea have been studied in the treatment of diabetes, demonstrating a hypoglycemic effect and a potential for therapeutic use (Pollen et al., 1960).
Pharmacological Evaluation as Anti-inflammatory Agents : Aminobenzensulfonamides derivatives of mefenamic acid have been synthesized and evaluated for their anti-inflammatory activity, showing significant therapeutic potential (Mahdi, 2008).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVLDCBNRZZNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588470 | |
| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808761-43-5 | |
| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)



![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)



![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)

